molecular formula C14H17NO4 B8661226 Ethyl 4-benzamido-3-oxopentanoate CAS No. 100718-97-6

Ethyl 4-benzamido-3-oxopentanoate

Cat. No.: B8661226
CAS No.: 100718-97-6
M. Wt: 263.29 g/mol
InChI Key: OCNMHVFOMZVWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzamido-3-oxopentanoate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

100718-97-6

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 4-benzamido-3-oxopentanoate

InChI

InChI=1S/C14H17NO4/c1-3-19-13(17)9-12(16)10(2)15-14(18)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,15,18)

InChI Key

OCNMHVFOMZVWHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the first flask, N-benzoylalanine (2 g, 10.35 mmol) was dissolved in THF (20 mL), and carbonyl diimidazole (CDI) (1.84 g, 11.39 mmol) was added. The resulting mixture was stirred 1 hour at rt and cooled down to −78° C. Into a second flask, ethyl acetate (3.83 g, 43.48 mmol) in THF (40 mL) was cooled down to −78° C. and LDA (24.3 mL, 48.51 mmol, 2 M in THF) pre-cooled to −78° C. was added. The resulting solution was stirred 30 minutes at −78° C., and the lithium enolate generated was cannulated into the first flask. The resulting white slurry was stirred 30 minutes at −78° C. and warmed up to −10° C. The reaction was quenched with a saturated aqueous solution of NH4Cl. Phases were separated and the organics were dried over MgSO4 and solvents removed under reduced pressure. The crude product was carried to the next step without purification. This gave ethyl 4-(benzoylamino)-3-oxopentanoate (2.6 g, 95.5% yield) as a white solid. ES-MS m/z 263.4 ((MH)+); HPLC RT (min.) 1.53; 1H NMR (Acetone-d6) δ 8.13 (s br, 1H), 7.93-7.91 (m, 2H), 7.58-7.43 (m, 3H), 4.72 (m, 1H), 4.19-4.01 (q, 2H), 3.67 (s, 2H), 1.47 (d, 3H), 1.15 (t, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step Two
Quantity
3.83 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
24.3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
lithium enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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